molecular formula C17H15BrCl2N4O2S2 B2420729 4-bromo-N-[(5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzene-1-sulfonamide CAS No. 338421-62-8

4-bromo-N-[(5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzene-1-sulfonamide

カタログ番号: B2420729
CAS番号: 338421-62-8
分子量: 522.26
InChIキー: RUOHXFKODGEGBD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-bromo-N-[(5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzene-1-sulfonamide is a complex organic compound that features a combination of bromine, dichlorophenyl, methylsulfanyl, triazol, and benzenesulfonamide groups

特性

IUPAC Name

4-bromo-N-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrCl2N4O2S2/c1-24-16(9-21-28(25,26)13-5-3-12(18)4-6-13)22-23-17(24)27-10-11-2-7-14(19)15(20)8-11/h2-8,21H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOHXFKODGEGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)CNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrCl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.

    Attachment of the Dichlorophenyl Group: This step involves a coupling reaction, such as Suzuki-Miyaura coupling, to attach the dichlorophenyl group to the triazole ring.

    Bromination: The bromine atom is introduced through an electrophilic bromination reaction using bromine or a brominating agent.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-bromo-N-[(5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

作用機序

The mechanism of action of 4-bromo-N-[(5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

類似化合物との比較

Similar Compounds

  • 4-bromo-3,5-dimethylphenyl N-(3,4-dichlorophenyl)carbamate
  • 5-bromo-4-chloro-3-indolyl N-acetyl-β-D-galactosaminide

Uniqueness

4-bromo-N-[(5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

生物活性

The compound 4-bromo-N-[(5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzene-1-sulfonamide is a complex organic molecule that belongs to the class of sulfonamides and incorporates a triazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound can be denoted as C19H19BrClN3O2SC_{19}H_{19}BrClN_3O_2S. The structure features a bromine atom, a chlorophenyl group, and a triazole ring that are critical for its biological activity. The presence of the sulfonamide functional group enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit notable antimicrobial properties. A study highlighted that derivatives of 1,2,4-triazoles demonstrated significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . Specifically, compounds with similar structural features to the target compound showed minimum inhibitory concentrations (MIC) in the range of 8 μg/mL against Bacillus cereus, suggesting strong antibacterial activity .

Anticancer Activity

The triazole ring is recognized for its role in anticancer activity. Various studies have reported that triazole derivatives can inhibit cancer cell proliferation through multiple mechanisms, including the modulation of enzyme activity related to cancer progression . For instance, certain triazole-containing compounds have been shown to induce apoptosis in cancer cell lines by targeting specific signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives is often influenced by their structural components. The incorporation of halogen atoms (like bromine and chlorine) has been associated with enhanced lipophilicity and improved binding affinity to biological targets. A systematic analysis of SAR indicated that the presence of a triazole moiety significantly contributes to the overall efficacy against microbial and cancerous cells .

Data Tables

Activity Type Target Organism/Cell Line MIC/IC50 (µg/mL) Reference
AntibacterialStaphylococcus aureus16
AntibacterialBacillus cereus8
AnticancerA-431 cell lineIC50 = 10
AnticancerJurkat cell lineIC50 = 12

Case Studies

  • Antimicrobial Efficacy : In a comparative study on various triazole derivatives, the compound's analogs were tested against multi-drug resistant strains. Results showed promising antibacterial effects comparable to standard antibiotics.
  • Cytotoxicity in Cancer Models : In vitro studies on human cancer cell lines demonstrated that derivatives with similar scaffolds induced significant cytotoxicity, suggesting that modifications on the triazole ring could optimize therapeutic effects.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are intermediates purified?

The synthesis involves:

  • Cyclization of thiosemicarbazide precursors to form the triazole ring.
  • Substitution reactions to introduce the sulfanyl and sulfonamide groups under inert conditions (e.g., nitrogen atmosphere) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and structural confirmation using NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .

Q. How is the compound’s structure confirmed after synthesis?

  • ¹H/¹³C NMR identifies proton and carbon environments (e.g., sulfonamide S=O peaks at ~3.1–3.3 ppm).
  • High-resolution MS validates molecular weight (±1 ppm accuracy).
  • X-ray crystallography resolves stereochemistry and crystal packing, critical for understanding bioactivity .

Q. What assays are used to evaluate its biological activity?

  • Enzyme inhibition assays (e.g., fluorescence-based kinase profiling) to assess target specificity.
  • Microbial susceptibility testing (MIC determination) for antimicrobial potential.
  • Cellular viability assays (MTT or resazurin) in cancer cell lines .

Q. How are solubility and stability profiles determined for in vitro studies?

  • HPLC-UV monitors degradation under physiological conditions (e.g., PBS buffer, pH 7.4, 37°C).
  • DLS (Dynamic Light Scattering) assesses colloidal stability in aqueous solutions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Synthesize analogs with modified triazole substituents (e.g., replacing bromine with chlorine) and compare IC₅₀ values in enzyme assays.
  • Use molecular docking (AutoDock Vina) to predict binding interactions with target proteins (e.g., kinases) .

Q. What strategies resolve low yields in the final coupling step of synthesis?

  • Optimize reaction stoichiometry (e.g., 1.2 equiv of sulfonyl chloride).
  • Screen catalysts (e.g., DMAP) or microwave-assisted synthesis to enhance efficiency .

Q. How to address contradictions between in vitro and cellular activity data?

  • Check for cell membrane permeability issues via Caco-2 monolayer assays .
  • Validate assay conditions (e.g., ATP levels in viability assays) and confirm compound purity (>95% by HPLC) .

Q. What methods identify selective targeting of enzymes vs. receptors?

  • SPR (Surface Plasmon Resonance) measures binding kinetics to isolated targets.
  • CRISPR/Cas9 knockout models confirm pathway-specific effects in cellular models .

Q. How can computational modeling predict metabolic stability?

  • CYP450 interaction simulations (using Schrödinger’s ADMET Predictor) identify potential metabolic hotspots.
  • MD (Molecular Dynamics) simulations assess conformational stability in aqueous/lipid environments .

Q. What protocols assess the compound’s pharmacokinetic properties?

  • Hepatic microsomal assays (human/rat) quantify metabolic half-life.
  • LC-MS/MS measures plasma protein binding and bioavailability in rodent models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。